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Compound of Interest

Compound Name: Clethodim Sulfoxide

Cat. No.: B123023

Studies on the parent compound, clethodim, indicate rapid and extensive absorption following
oral administration in rats, with approximately 88-95% of the dose being absorbed.[2]
Elimination is also rapid, with the majority of the administered dose excreted within 48 hours,
primarily in the urine.[2] There is no evidence of significant bioaccumulation.[2]

Clethodim is extensively metabolized, with the primary routes being oxidation and subsequent
hydroxylation or demethylation.[2][4] The major metabolite found in excreta is clethodim
sulfoxide, accounting for a significant portion of the administered dose in urine.[2][4] Other
metabolites include clethodim sulfone, S-methyl sulfoxide, and various imine and oxazole
derivatives.[2][3][4]

The metabolic pathway from clethodim to clethodim sulfoxide and other metabolites is
illustrated in the diagram below.

Oxidation '3 Clethodim_Sulfoxide Oxidation . cjeqdim_Sulfone

Metabolic Pathways Other Metabolites
(e.g., S-methyl sulfoxide, imine sulfoxide)
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Metabolic conversion of Clethodim.

Toxicological Profile

The toxicological data for clethodim and its metabolites, including clethodim sulfoxide, have
been evaluated by various regulatory bodies. In many toxicological studies, the administered
compound was the parent clethodim; however, due to its rapid metabolism, the observed
effects are often attributable to a mixture of the parent compound and its metabolites, with
clethodim sulfoxide being a major component.

Acute Toxicity

The acute toxicity of clethodim and its metabolites is considered to be low to moderate. The
following table summarizes the available acute toxicity data.

Test
Species Route LD50/LC50 Reference
Substance
Clethodim Rat (male) Oral 1630 mg/kg bw [1]
Clethodim Rat (female) Oral 1360 mg/kg bw [1]
Clethodim Rabbit Dermal >5000 mg/kg bw  [1]
Clethodim Rat Inhalation (4h) >3.9 mg/L [1]
Data not
available;
) considered to be
Clethodim
) - - covered by [2]
Sulfoxide :
studies on the
parent
compound
Clethodim Imine
Rat Oral >1400 mg/kg bw  [2]
Sulfone
Clethodim 5-OH
Rat Oral >1400 mg/kg bw  [2]

Sulfone
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Subchronic and Chronic Toxicity

Repeated dose studies in various animal models have identified the liver as a primary target

organ for clethodim and its metabolites.[3][5] Observed effects include increased liver weight

and centrilobular hypertrophy.[3]

Ke
Study Type  Species NOAEL LOAEL . y- Reference
Findings
Liver effects
(increased
90-day Oral Rat ] [5]
weight,
hypertrophy)
1 mg/kg 75 mg/kg Effects on the
1-year Oral Dog ) [3]
bw/day bw/day liver
Hepatic
200 ppm
18-month ) effects,
) L (equivalent to )
Carcinogenici  Mouse 1000 ppm increased [3]
30 mg/kg
ty alveolar
bw/day)
macrophages
Decreased
500 ppm ]
2-year body weight
) ) (equal to 16 )
Chronic/Carci  Rat /k 2500 ppm gain, [3]
m
nogenicity 9 increased
bw/day) ) )
liver weight
Genotoxicity

Clethodim and its metabolites have been tested in a range of in vitro and in vivo genotoxicity

assays. The overall conclusion from these studies is that clethodim and its metabolites are not
genotoxic.[1][2][3]
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Assay Test Substance Result Reference
Ames Test Clethodim Negative [1]
Unscheduled DNA _ _

S Clethodim Negative [1]
Synthesis (in vivo)
Chromosomal ] ]

. Clethodim Negative [1]
Aberration (in vivo)
Gene Mutation (in Clethodim Imine )

] Negative [2]

vitro) Sulfone
Chromosomal Clethodim Imine _

o Negative [2]
Aberration (in vitro) Sulfone

Carcinogenicity

Long-term carcinogenicity studies have been conducted in mice and rats with clethodim. The
results of these studies indicate that clethodim is not likely to be carcinogenic to humans.[1][2]

[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on clethodim and some
of its metabolites. No adverse effects on reproduction were observed in a two-generation study
in rats.[3] Developmental toxicity, such as reduced fetal body weight and skeletal variations,
was observed in rats at maternally toxic doses.[1][2][3]
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NOAEL
) NOAEL Key
Study Type  Species (Developme L Reference
(Maternal) Findings
ntal)
Fetal toxicity
Development 100 mg/kg 350 mg/kg
Rat at maternally [3]
al bw/day bw/day )
toxic doses
No
Development ) )
| Rabbit teratogenic [2]
al
effects
500 ppm
No adverse
Two- (equal to 39
) Rat effects on [3]
generation mg/kg ]
reproduction
bw/day)
Reduced fetal
Development i
] weight and
al (Clethodim 10 mg/kg 100 mg/kg
) Rat skeletal [2]
Imine bw/day bw/day o
findings at
Sulfone) _
high dose
Neurotoxicity

Acute and subchronic neurotoxicity studies in rats have shown no evidence of neurotoxic
effects from clethodim.[2]

Mechanism of Action and Signhaling Pathways

The primary mechanism of action of clethodim in plants is the inhibition of acetyl-CoA
carboxylase (ACCase), a key enzyme in fatty acid biosynthesis.[4] While this target is specific
to plants, inhibition of ACCase in mammals has been shown to have developmental toxicity
effects.[6][7] The proposed toxicological pathway in mammals, particularly for developmental
effects, may involve the disruption of de novo lipogenesis, which is crucial for fetal
development.
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Clethodim Sulfoxide Acetyl-CoA Carboxylase (ACCase) Disruption of Developmental Toxicity
(and other metabolites) Inhibition De Novo Lipogenesis (e.g., reduced fetal weight, skeletal variations)
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Proposed toxicological pathway.

Experimental Protocols

The toxicological studies on clethodim and its metabolites were generally conducted in
accordance with internationally recognized guidelines, primarily those established by the
Organisation for Economic Co-operation and Development (OECD). Below are summaries of
the probable methodologies for the key experiments cited.

Experimental Workflow for Toxicity Testing
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General experimental workflow.
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Acute Oral Toxicity (based on OECD Guideline 423)

e Principle: The Acute Toxic Class Method involves a stepwise procedure with the use of a
small number of animals per step.

e Animals: Typically, young adult rats of a single sex (usually females) are used.

e Procedure: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300,
2000 mg/kg). The substance is administered orally by gavage. The outcome of the first step
determines the next step. If mortality is observed, the next step uses a lower dose; if no
mortality, a higher dose is used.

» Observations: Animals are observed for mortality and clinical signs of toxicity for at least 14
days. Body weight is recorded weekly.

o Endpoint: The test allows for the classification of the substance into a toxicity category based
on the observed mortality.

Subchronic Oral Toxicity (based on OECD Guideline 408)

¢ Principle: The test substance is administered daily in graduated doses to several groups of
experimental animals, one dose per group, for a period of 90 days.

e Animals: Typically, rodents (rats are preferred) are used, with an equal number of males and
females in each dose group.

e Procedure: The test substance is administered orally, usually mixed in the diet or drinking
water, or by gavage. At least three dose levels and a control group are used.

o Observations: Daily clinical observations, weekly body weight and food/water consumption
measurements, and hematology and clinical biochemistry at the end of the study are
performed.

» Endpoint: A thorough gross necropsy is conducted on all animals, and tissues are collected
for histopathological examination. The No-Observed-Adverse-Effect-Level (NOAEL) is
determined.
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Reproductive Toxicity (based on OECD Guideline 416)

¢ Principle: The test substance is administered to parental (P) generation animals before and
during mating, and for females, throughout gestation and lactation. The F1 generation is also
exposed to the substance from weaning to maturity, and a second generation (F2) is
produced.

e Animals: Typically, rats are used.

e Procedure: The substance is administered, usually orally, to multiple dose groups and a
control group.

o Observations: Effects on mating performance, fertility, gestation length, parturition, and
lactation are evaluated. The growth, viability, and development of the offspring are
monitored.

o Endpoint: Reproductive and developmental parameters are analyzed to determine the
NOAEL for parental and offspring toxicity.

Developmental Toxicity (based on OECD Guideline 414)

e Principle: The test substance is administered to pregnant females during the period of
organogenesis.

e Animals: Typically, rats and rabbits are used.

e Procedure: The substance is administered daily by an appropriate route (usually oral) to at
least three dose groups and a control group.

o Observations: Dams are observed for clinical signs of toxicity. Fetuses are examined for
external, visceral, and skeletal abnormalities.

o Endpoint: The NOAEL for maternal and developmental toxicity is determined.

Genotoxicity - Bacterial Reverse Mutation Test (Ames Test) (based on OECD Guideline 471)

» Principle: This in vitro assay uses amino-acid requiring strains of Salmonella typhimurium
and Escherichia coli to detect point mutations, which result in a reversion to a state where
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the bacteria can synthesize the required amino acid.

o Procedure: The test substance, with and without an exogenous metabolic activation system
(S9 mix), is incubated with the bacterial strains.

o Endpoint: A substance is considered mutagenic if it causes a dose-related increase in the
number of revertant colonies compared to the control.

Carcinogenicity (based on OECD Guideline 451)

e Principle: The test substance is administered daily in graduated doses to groups of animals
for most of their lifespan to observe the development of neoplastic lesions.

» Animals: Typically, rats and mice are used.

e Procedure: The substance is administered, usually in the diet, for 18-24 months. At least
three dose levels and a control group are used.

o Observations: Animals are observed for clinical signs of toxicity and the development of
tumors.

« Endpoint: A complete histopathological examination of all organs and tissues is performed to
identify any increase in tumor incidence.

Conclusion

Clethodim sulfoxide is a major metabolite of the herbicide clethodim. Based on the available
toxicological data for clethodim and its metabolites, clethodim sulfoxide is considered to have
a low to moderate order of acute toxicity. The primary target organ for repeated exposure is the
liver. There is no evidence of genotoxicity or carcinogenicity. Developmental effects have been
observed, but typically at doses that are also toxic to the mother. The toxicological profile of
clethodim sulfoxide is generally considered to be covered by the extensive studies conducted
on the parent compound, clethodim. Further research could focus on the specific toxicokinetics
of clethodim sulfoxide and its potential to inhibit mammalian ACCase at environmentally
relevant exposure levels.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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